3-Bromo-5-methoxy-1H-pyridin-2-one
Description
3-Bromo-5-methoxy-1H-pyridin-2-one is a pyridinone derivative characterized by a bromine atom at position 3 and a methoxy group at position 5 on the pyridinone ring. Pyridinones are critical intermediates in pharmaceuticals and agrochemicals due to their reactivity and ability to undergo cross-coupling reactions, halogen substitutions, and functional group transformations .
Properties
Molecular Formula |
C6H6BrNO2 |
|---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
3-bromo-5-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6BrNO2/c1-10-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9) |
InChI Key |
VWBWBPYHUUZACS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC(=O)C(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-1H-pyridin-2-one typically involves the bromination of 5-methoxy-2-pyridone. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-1H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The keto group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3-substituted-5-methoxy-1H-pyridin-2-ones.
Oxidation: Formation of 5-methoxy-2-pyridone-3-carboxylic acid.
Reduction: Formation of 3-bromo-5-methoxy-2-pyridinol.
Scientific Research Applications
3-Bromo-5-methoxy-1H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Materials Science: Employed in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-1H-pyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Isomers and Positional Effects
5-Bromo-3-methoxypyridin-2(1H)-one
- Structure : Bromine at position 5, methoxy at position 3.
- Properties: Molecular formula C₆H₆BrNO₂, molecular weight 204.02, XLogP3 = 0.8 (indicating moderate lipophilicity) .
- Applications : Widely used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and antimicrobial agents .
3-Bromo-5-chloro-1-methylpyridin-2(1H)-one
- Structure : Bromine at position 3, chlorine at position 5, and a methyl group at position 1.
- Properties: Molecular formula C₆H₅BrClNO, density 1.78 g/cm³, predicted boiling point 246.1°C, pKa -3.58 .
- Key Difference: The chloro substituent increases electronegativity compared to methoxy, enhancing electrophilicity. The methyl group at N1 sterically hinders reactions at the pyridinone ring.
Substituent Variations
5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one
- Structure : Fluorine replaces methoxy at position 3, with a methyl group at position 1.
- Properties: Molecular formula C₆H₅BrFNO. Fluorine’s strong electron-withdrawing effect increases ring electron deficiency, favoring reactions like halogen-metal exchanges .
2-Bromo-5-iodo-3-methoxypyridine
- Structure : Bromine at position 2, iodine at position 5, and methoxy at position 3.
- Properties : Iodine’s larger atomic radius and lower electronegativity (compared to bromine) make it a better leaving group in nucleophilic aromatic substitutions. Priced at $400/g (1 g) .
Functional Group Modifications
3-(Benzyloxy)-5-bromo-1-methylpyridin-2(1H)-one
- Structure : Benzyloxy group at position 3, bromine at position 5, methyl at position 1.
- Applications : The benzyloxy group enhances solubility in organic solvents and serves as a protective group for hydroxyls in multi-step syntheses .
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- Structure : Trimethylsilyl-ethynyl group at position 3, amine at position 2.
- Applications : The ethynyl group enables click chemistry applications, while the silyl group aids in steric protection during reactions .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | XLogP3 | Key Substituents |
|---|---|---|---|---|
| 3-Bromo-5-methoxy-1H-pyridin-2-one | C₆H₆BrNO₂ | 204.02 | ~0.8* | Br (C3), OMe (C5) |
| 5-Bromo-3-methoxypyridin-2(1H)-one | C₆H₆BrNO₂ | 204.02 | 0.8 | Br (C5), OMe (C3) |
| 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one | C₆H₅BrClNO | 222.47 | N/A | Br (C3), Cl (C5), Me (N1) |
| 5-Bromo-3-fluoropyridin-2(1H)-one | C₆H₅BrFNO | 190.01 | N/A | Br (C5), F (C3) |
*Estimated based on positional isomer data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
